Zyzzyanone D

CAS No.:

Cat. No.: VC1855585

Molecular Formula: C20H17N3O4

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H17N3O4 |

|---|---|

| Molecular Weight | 363.4 g/mol |

| IUPAC Name | N-[2-[3-(4-hydroxyphenyl)-4,8-dioxo-1,7-dihydropyrrolo[3,2-f]indol-5-yl]ethyl]-N-methylformamide |

| Standard InChI | InChI=1S/C20H17N3O4/c1-23(10-24)7-6-12-8-21-17-15(12)19(26)16-14(9-22-18(16)20(17)27)11-2-4-13(25)5-3-11/h2-5,8-10,21-22,25H,6-7H2,1H3 |

| Standard InChI Key | OBNMCBPRQYXKOU-UHFFFAOYSA-N |

| Canonical SMILES | CN(CCC1=CNC2=C1C(=O)C3=C(C2=O)NC=C3C4=CC=C(C=C4)O)C=O |

Introduction

Chemical Structure and Identification

Molecular Structure

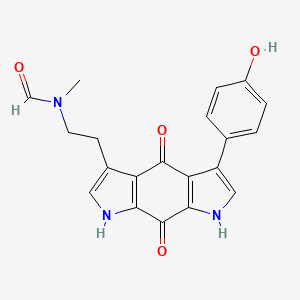

Zyzzyanone D is characterized by its bispyrroloquinone ring system with a hydroxyphenyl substituent. The compound features a complex polycyclic structure with multiple nitrogen atoms and carbonyl groups, contributing to its unique chemical properties and potential biological activities .

Molecular Properties

The key molecular properties of Zyzzyanone D are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C20H17N3O4 |

| Molecular Weight | 363.4 g/mol |

| IUPAC Name | N-[2-[3-(4-hydroxyphenyl)-4,8-dioxo-1,7-dihydropyrrolo[3,2-f]indol-5-yl]ethyl]-N-methylformamide |

| SMILES Notation | O=CN(CCc1c[nH]c2c1c(=O)c1c(c[nH]c1c2=O)c1ccc(cc1)O)C |

| Standard InChIKey | OBNMCBPRQYXKOU-UHFFFAOYSA-N |

The structure contains a 4-hydroxyphenyl group attached to a pyrrolo[3,2-f]indole core with two carbonyl groups, along with an N-methylformamide substituent .

Chemical Identifiers

Zyzzyanone D is cataloged in various chemical databases with the following identifiers:

| Database | Identifier |

|---|---|

| PubChem CID | 11717517 |

| ChEMBL ID | CHEMBL463287 |

| Natural Product ID (NPASS) | NPC269270 |

| CAS Registry Number | 866363-61-3 |

| Metabolomics Workbench ID | 136250 |

| Wikidata | Q105189084 |

These identifiers facilitate cross-referencing across different chemical and biological databases, enhancing research accessibility .

Source and Natural Occurrence

Biological Source

Zyzzyanone D has been reported exclusively from the marine sponge Zyzzya fuliginosa, which belongs to the phylum Porifera. This sponge is known to produce various bioactive compounds with potential pharmaceutical applications .

Geographical Distribution

Zyzzya fuliginosa has been reported from various locations in the Indo-Pacific region. Multiple collections have been documented, including specimens from Pohnpei (Micronesia), highlighting the widespread yet specific distribution of this sponge species in tropical marine environments .

Related Compounds

Zyzzyanone D belongs to a family of compounds that includes Zyzzyanones A, B, and C. These compounds share structural similarities with variations in their substituents. The zyzzyanone family represents a distinct class of marine alkaloids with the characteristic bispyrroloquinone core structure .

Physicochemical Properties

Physical Properties

The physicochemical properties of Zyzzyanone D provide insights into its potential behavior in biological systems:

| Property | Value |

|---|---|

| Molecular Weight | 363.12 g/mol |

| Volume | 362.037 ų |

| Topological Polar Surface Area (TPSA) | 112.58 Ų |

| Number of Rotatable Bonds | 4 |

| Number of Hydrogen Bond Acceptors | 7 |

| Number of Hydrogen Bond Donors | 5 |

| Number of Rings | 4 |

| Number of Heavy Atoms | 7 |

Lipophilicity and Solubility Parameters

The lipophilicity and solubility parameters of Zyzzyanone D are critical for understanding its pharmacokinetic behavior:

| Property | Value |

|---|---|

| LogP | 3.959 |

| LogD | 2.488 |

| LogS | -4.858 |

| Synthetic Accessibility Score | 3.38 |

| Fsp3 | 0.05 |

| QED Drug-Likeness Score | 0.282 |

The LogP value of 3.959 indicates moderate lipophilicity, suggesting potential for membrane permeability. The LogS value indicates limited water solubility, which may impact bioavailability in aqueous environments .

Drug-Likeness Assessment

Zyzzyanone D has been evaluated against various pharmaceutical industry rules that assess drug-likeness:

| Rule | Assessment |

|---|---|

| Lipinski Rule-of-5 | Accepted |

| Pfizer Rule | Accepted |

| GSK Rule | Accepted |

| Golden Triangle Rule | Accepted |

| Chelating Alert | 0 |

| PAINS Alert | 0 |

These assessments suggest that Zyzzyanone D possesses properties compatible with potential drug development, although the relatively low QED drug-likeness score (0.282) indicates some structural features that may be less optimal for drug development .

Pharmacokinetic Properties

Absorption and Distribution

Predicted pharmacokinetic properties of Zyzzyanone D provide insights into its potential behavior in biological systems:

| Property | Value |

|---|---|

| Caco-2 Permeability | -5.232 |

| MDCK Permeability | 3.36 × 10⁻⁶ |

| P-glycoprotein Inhibitor | 0.0 |

| P-glycoprotein Substrate | 0.153 (4.42%) |

| Human Intestinal Absorption (HIA) | 0.031 |

| 20% Bioavailability (F20%) | 0.905 |

| 30% Bioavailability (F30%) | 0.978 |

| Blood-Brain Barrier Penetration (BBB) | 0.014 |

| Plasma Protein Binding (PPB) | 95.55% |

| Volume Distribution (VD) | 0.975 |

The low predicted human intestinal absorption (0.031) suggests limited oral bioavailability, while the high plasma protein binding (95.55%) indicates strong association with plasma proteins, potentially limiting the free drug concentration available for biological activity .

Metabolism and Excretion

Predicted metabolic and excretion properties:

| Property | Value |

|---|---|

| CYP1A2 Inhibitor | 0.958 |

| CYP1A2 Substrate | 0.644 |

| CYP2C19 Inhibitor | 0.691 |

| CYP2C19 Substrate | 0.048 |

| CYP2C9 Inhibitor | 0.848 |

| CYP2C9 Substrate | 0.976 |

| CYP2D6 Inhibitor | 0.834 |

| CYP2D6 Substrate | 0.887 |

| CYP3A4 Inhibitor | 0.261 |

| CYP3A4 Substrate | 0.108 |

| Clearance (CL) | 6.049 |

| Half-life (T1/2) | 0.84 |

The high probability values for being a substrate of CYP2C9 (0.976) and CYP2D6 (0.887) suggest potential metabolism by these enzymes. The short predicted half-life (0.84) indicates rapid elimination, which could impact dosing frequency if developed as a therapeutic agent .

Biological Activity

Toxicity Profile

Predicted toxicity parameters provide preliminary safety assessments:

| Toxicity Parameter | Probability Value |

|---|---|

| hERG Blockers | 0.048 |

| Human Hepatotoxicity (H-HT) | 0.325 |

| Drug-induced Liver Injury (DILI) | 0.97 |

| AMES Toxicity | 0.261 |

| Rat Oral Acute Toxicity | 0.942 |

| Maximum Recommended Daily Dose | 0.608 |

| Skin Sensitization | 0.683 |

| Carcinogenicity | 0.195 |

| Eye Corrosion | 0.003 |

| Eye Irritation | 0.03 |

| Respiratory Toxicity | 0.179 |

The high probability value for drug-induced liver injury (0.97) and rat oral acute toxicity (0.942) raise potential safety concerns that would need to be addressed in any therapeutic development. The low probability for hERG channel blocking (0.048) is favorable, suggesting limited cardiac toxicity risk .

Chemical Synthesis

Total Synthesis

The first total synthesis of Zyzzyanone D was reported along with its related compounds (Zyzzyanones A-C). The synthesis began from a 6-benzylamino indole-4,7-quinone derivative and involved 6-7 steps .

Key Synthetic Approach

The key step in the synthesis involves the construction of a pyrrole ring using a manganese(III) acetate [Mn(OAc)3] mediated oxidative free radical cyclization reaction. This reaction utilized a 6-benzylamino indole-4,7-quinone derivative with 4-benzyloxyphenyl acetaldehyde diethyl acetal in acetonitrile (CH3CN) .

Final Steps

The final steps in the synthesis of Zyzzyanone D involved the removal of protective groups by treatment with palladium black in the presence of ammonium formate (HCOONH4) in ethanol under reflux conditions. This approach yielded Zyzzyanone D with 58% yield. The spectral data of the synthetic compound matched exactly with the values reported for the natural product, confirming the successful synthesis .

Structure-Activity Relationships

Structural Features Contributing to Activity

The key structural features that may contribute to the biological activity of Zyzzyanone D include:

-

The bispyrroloquinone core structure, which provides a rigid scaffold

-

The hydroxyphenyl substituent, which may participate in hydrogen bonding interactions

-

The N-methylformamide group, which adds additional hydrogen bonding capabilities

These features collectively contribute to the compound's ability to interact with biological targets, although the specific mechanisms remain to be elucidated .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume